molecular formula C25H24ClN3O2 B237539 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide

Cat. No. B237539
M. Wt: 433.9 g/mol
InChI Key: FDDCDCOWUGCTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and was approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a treatment for depression, anxiety disorders, and insomnia.

Mechanism of Action

Trazodone works by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors. It also blocks the activity of alpha-adrenergic receptors and histamine receptors. These actions increase the levels of serotonin and other neurotransmitters in the brain, which can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It can increase the levels of serotonin and other neurotransmitters in the brain, which can help to regulate mood and improve sleep. It can also decrease the activity of the sympathetic nervous system, which can reduce anxiety and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

Trazodone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It is also widely available and affordable. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it may not be effective in all animal models of depression and anxiety.

Future Directions

There are several future directions for research on Trazodone. One area of interest is the development of new N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide that have improved efficacy and fewer side effects. Another area of interest is the investigation of the potential use of Trazodone in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Trazodone use, particularly in older adults who may be more susceptible to adverse effects.

Synthesis Methods

The synthesis of Trazodone involves several steps, including the condensation of 4-chlorobenzoic acid with piperazine, followed by the reaction of the resulting intermediate with 4-nitrophenylhydrazine to form 4-(4-chlorobenzoyl)piperazin-1-yl)-4-nitrophenylamine. This intermediate is then reduced to the corresponding amine with sodium dithionite, which is further reacted with 2-phenylacetyl chloride to produce Trazodone.

Scientific Research Applications

Trazodone has been extensively studied for its efficacy in treating depression, anxiety disorders, and insomnia. It has also been investigated for its potential use in the treatment of other conditions, such as schizophrenia, bipolar disorder, and neuropathic pain. Research has shown that Trazodone acts on multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.

properties

Product Name

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30)

InChI Key

FDDCDCOWUGCTRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.